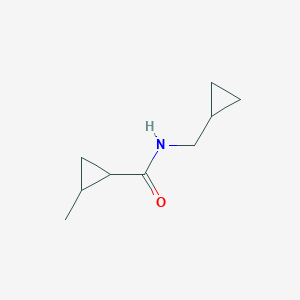
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as EQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQCA is a quinoline derivative that exhibits a range of interesting properties, making it a promising candidate for use in scientific research.
作用機序
The mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood. However, it is believed that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit antioxidant and anti-inflammatory effects. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in scientific research is its potency and specificity against cancer cells. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another area of research is the optimization of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in cancer therapy, including the development of targeted delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its potential applications in other areas of scientific research.
合成法
The synthesis of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. This method of synthesis has been optimized to produce high yields of pure N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
科学的研究の応用
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-6-5-7-13(10-12)19-18(22)15-11-17(21)20-16-9-4-3-8-14(15)16/h3-10,15H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMILABYPITJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)


![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
